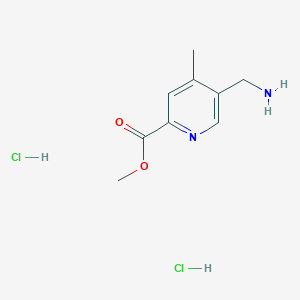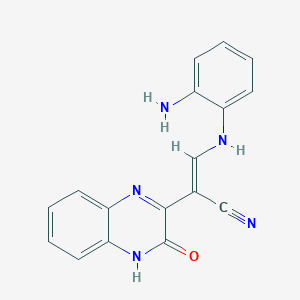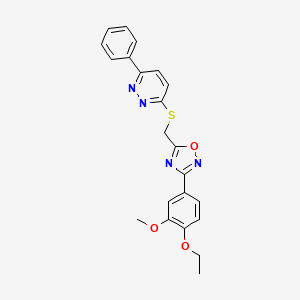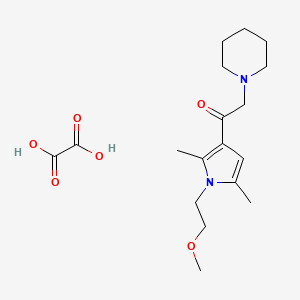
Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride," is not directly synthesized or analyzed in the provided papers. However, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties. The papers discuss various pyridine and pyrazole derivatives, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds involves catalytic reactions, nucleophilic substitutions, and cyclization processes. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved using a relay catalytic cascade reaction involving pyridinium ylides . Similarly, the synthesis of ethyl 5-amino-1H-[1,2,4]triazole-3-carboxylate derivatives is performed through reactions with acetic anhydride, showcasing the potential for acetylation in the presence of amino groups . These methods could potentially be adapted for the synthesis of "Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as X-ray diffraction, as seen in the synthesis and structural analysis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of related compounds includes reactions with amino groups, as demonstrated by the reaction of methyl 5-iodopyridine-2-carboximidate with amino groups of model compounds . This indicates that the compound of interest may also undergo reactions with amino groups, which could be useful in further functionalization or in forming derivatives for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using a range of spectroscopic and chromatographic techniques. For example, the properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate are studied using HPLC, GC-MS, FTIR, and NMR spectroscopy . These methods provide comprehensive information on the properties of the compounds, which can be correlated to the compound of interest to predict its behavior and stability.
Safety And Hazards
The safety and hazards of a compound are usually determined by its toxicity, flammability, and potential environmental impact. For instance, Benzenesulfonyl chloride, an organic compound, is classified as acutely toxic and corrosive7. However, the specific safety and hazards associated with “Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride” are not provided in the search results.
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6-3-8(9(12)13-2)11-5-7(6)4-10;;/h3,5H,4,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXGHKPLVROXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CN)C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)
![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019655.png)
![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)



![N-[2-(Cyclohexen-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3019662.png)



![4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B3019671.png)